molecular formula C15H11N5 B5794358 3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile

3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile

Cat. No.: B5794358
M. Wt: 261.28 g/mol
InChI Key: DTDOCFLKHALWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile, also known as PTM, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. PTM is a tetrazole-based compound that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and cancer cell growth. It has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the formation of fungal cell walls.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungal cells. In vivo studies have shown that this compound can reduce tumor growth in mice.

Advantages and Limitations for Lab Experiments

3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial sources. However, this compound has limitations in terms of its solubility in water and other solvents, which can affect its bioavailability and activity in cells.

Future Directions

There are several future directions for 3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile research. One area of interest is the development of this compound-based drugs for cancer and fungal infections. Another area of interest is the synthesis of this compound derivatives with improved solubility and bioavailability. This compound can also be used as a building block for the synthesis of complex organic compounds with potential applications in materials science and nanotechnology.
In conclusion, this compound is a tetrazole-based compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound is a promising compound that warrants further research for its potential applications in medicine, materials science, and analytical chemistry.

Synthesis Methods

3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile can be synthesized through various methods, including the reaction of 5-phenyl-2H-tetrazole-2-methylamine with benzonitrile, or the reaction of 3-bromo-1-phenylpropan-1-one with sodium azide followed by reaction with benzonitrile. These methods have been optimized for high yield and purity of this compound.

Scientific Research Applications

3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anticancer, antifungal, and antiviral activities. In materials science, this compound has been used as a building block for the synthesis of complex organic compounds. In analytical chemistry, this compound has been used as a probe for the detection of metal ions.

Properties

IUPAC Name

3-[(5-phenyltetrazol-2-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5/c16-10-12-5-4-6-13(9-12)11-20-18-15(17-19-20)14-7-2-1-3-8-14/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDOCFLKHALWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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